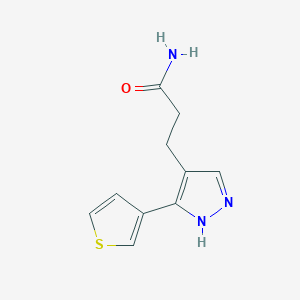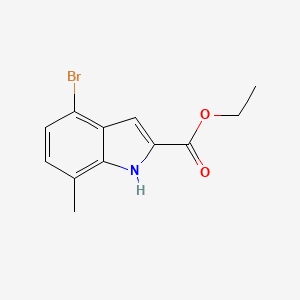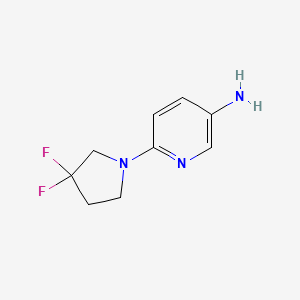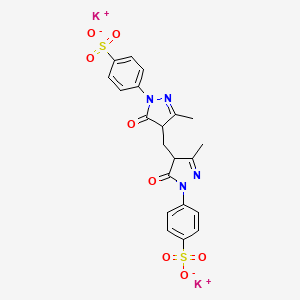
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring and the thiophene ring in separate reactions, followed by their connection via the propanamide group. The exact synthetic route would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene and pyrazole rings, both of which are aromatic and contribute to the compound’s stability. The propanamide group would introduce polarity to the molecule, potentially affecting its solubility and reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the thiophene and pyrazole rings, as well as the propanamide group. The thiophene ring, for example, is known to undergo reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar propanamide group could enhance its solubility in polar solvents .Scientific Research Applications
Antioxidant Applications
Thiophene derivatives have been recognized for their potent antioxidant properties. The compound can be utilized in the synthesis of novel pyrimidine-2-thiol, pyrazole, and pyran derivatives, which have shown promising antioxidant activities against free radicals and lipid peroxidation . This makes it a valuable candidate for research into new antioxidant therapies that could mitigate oxidative stress-related diseases.
Anti-inflammatory Applications
The anti-inflammatory potential of thiophene derivatives is well-documented. The compound “3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanamide” could be explored for its efficacy in reducing inflammation. Studies have shown that similar compounds exhibit significant anti-inflammatory activities both in vitro and in vivo, suggesting a promising area for therapeutic research .
Antimicrobial Applications
Thiophene derivatives are known to possess antimicrobial properties. The subject compound could be synthesized into various derivatives that may act as potent antimicrobial agents against a range of pathogenic microorganisms. This application is crucial in the development of new antibiotics and antifungal agents .
Anticancer Applications
The structural framework of thiophene is present in many bioactive molecules with antitumor activities. Research into the applications of “3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanamide” could lead to the development of new anticancer agents, leveraging its potential to inhibit cancer cell growth and proliferation .
Material Science Applications
In the field of material science, thiophene derivatives play a role in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The compound could be investigated for its utility in enhancing the performance and efficiency of electronic devices .
Corrosion Inhibition
Thiophene derivatives have been used as corrosion inhibitors. The compound “3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanamide” could be explored for its potential to protect metals from corrosion, which is particularly beneficial in industrial applications where metal longevity is critical .
Anesthetic Applications
Given the structural similarity to other thiophene-based anesthetics, this compound could be researched for its anesthetic properties. It might serve as a starting point for the synthesis of new local anesthetics, potentially offering advantages over existing compounds .
Kinase Inhibition
Thiophene derivatives have been identified as kinase inhibitors, which are important in the treatment of various diseases, including cancer. Investigating the kinase inhibitory activity of “3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanamide” could lead to the discovery of new therapeutic agents that target specific kinases involved in disease pathways .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(5-thiophen-3-yl-1H-pyrazol-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c11-9(14)2-1-7-5-12-13-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQMZHZHHNGFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482203.png)
![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482204.png)
![7-(azidomethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482212.png)
![1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482213.png)
![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482214.png)
![6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482216.png)
![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482217.png)
![7-(chloromethyl)-6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482218.png)
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482219.png)
![7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482220.png)
![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482222.png)
